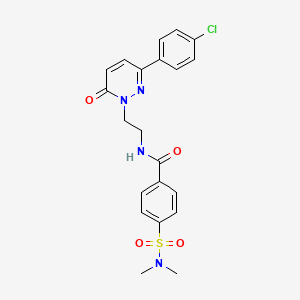

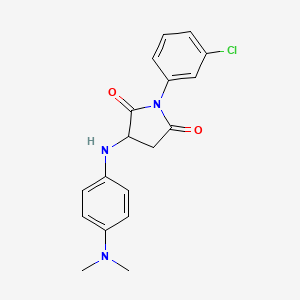

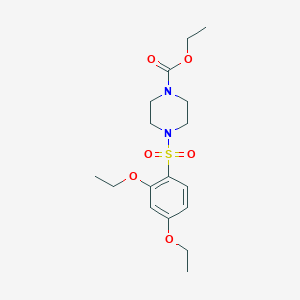

![molecular formula C20H22ClN3O3S2 B2425946 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide CAS No. 893790-14-2](/img/structure/B2425946.png)

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 4H-benzo[e][1,2,4]thiadiazine, which is a type of heterocyclic compound containing a six-membered ring with nitrogen and sulfur atoms . These types of compounds are often used in the development of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a six-membered ring structure characteristic of 4H-benzo[e][1,2,4]thiadiazine derivatives .Scientific Research Applications

Use and Efficacy in Pain Management

- Ketamine, a well-known general anesthetic and short-acting analgesic, has seen renewed interest due to its role as an NMDA receptor antagonist. The use and efficacy of low-dose ketamine in acute postoperative pain management have been reviewed, highlighting its potential as a tool to improve postoperative pain management and reduce opioid-related adverse effects (Schmid, Sandler, & Katz, 1999).

Environmental and Toxicological Studies

- Chlorophenoxy compounds like 2,4-dichlorophenoxyacetic acid and MCPA are widely used herbicides. Epidemiologic studies suggest potential associations with certain cancers, but the combined evidence does not support a genotoxic mode of action. The studies call for more research on the interaction between genetic polymorphisms and exposure to these compounds (Stackelberg, 2013).

Effects on CNS Development and Behavior

- Environmental contaminants like PAHs and halogenated aromatic hydrocarbons have been shown to cross the placenta, potentially affecting cognitive performance. Gestational exposure to these contaminants may be associated with neurobehavioral deficits and developmental issues (Wormley, Ramesh, & Hood, 2004).

Neurochemical Actions and Cognitive Effects

- Modafinil, a medication with wake-promoting properties, has shown complex neurochemical and behavioral effects distinct from amphetamine. The review presents its actions on various neurotransmitter systems and its potential effects on cognitive domains, making it a candidate for cognitive dysfunction treatment in neuropsychiatric disorders (Minzenberg & Carter, 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the carbonic anhydrase (CA) enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

The compound acts as an inhibitor of the carbonic anhydrase enzyme. It binds to the active site of the enzyme, preventing it from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal functioning of the enzyme, leading to a decrease in the production of bicarbonate and protons.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. Primarily, it disrupts the bicarbonate buffer system , which is crucial for maintaining pH balance in the body. It also affects the carbon dioxide transport mechanism , as carbonic anhydrase plays a key role in converting carbon dioxide into a form that can be easily transported in the blood .

Result of Action

The inhibition of carbonic anhydrase by this compound leads to a decrease in the production of bicarbonate and protons, disrupting pH balance and carbon dioxide transport. This can have various effects at the molecular and cellular level, depending on the specific tissues and systems affected. For instance, in the context of tuberculosis, the most effective inhibitors of the enzyme can effectively inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis .

Future Directions

properties

IUPAC Name |

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3S2/c1-3-4-11-24-17-7-5-6-8-18(17)29(26,27)23-20(24)28-13-19(25)22-16-12-15(21)10-9-14(16)2/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDQVRAEGOJFOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

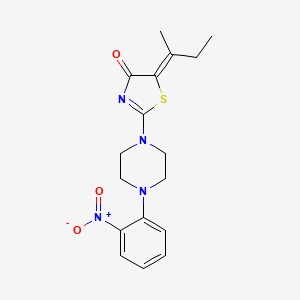

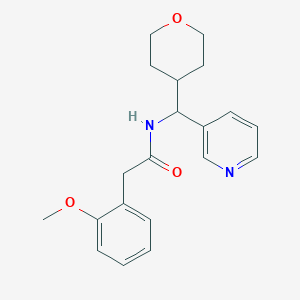

![N-(4-fluorophenyl)-1,3-dimethyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B2425865.png)

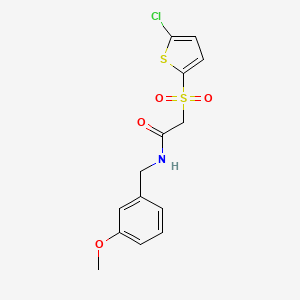

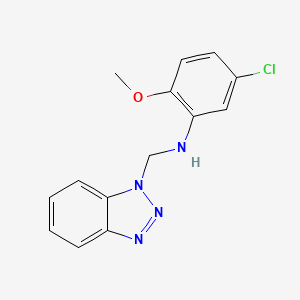

![4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2425866.png)

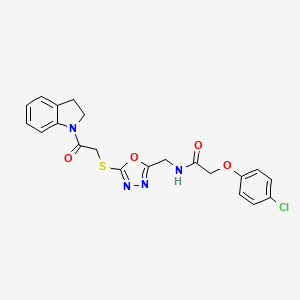

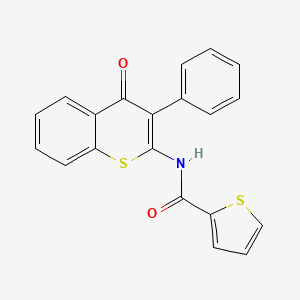

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)

![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)

![Ethyl 2-[({[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2425879.png)